5-(3-Fluorophenoxy)-2-pyridinamine
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Overview
Description
5-(3-Fluorophenoxy)-2-pyridinamine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorophenoxy group at the 5-position and an amine group at the 2-position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenoxy)-2-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 2-aminopyridine as the primary starting materials.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to link the fluorophenol and pyridine units. This reaction requires a palladium catalyst and a suitable boronic acid derivative.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenoxy)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as pyridine-N-oxide.
Reduction: Reduction reactions can convert the amine group to an amine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-(3-Fluorophenoxy)-2-pyridinamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(3-Fluorophenoxy)-2-pyridinamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-Fluorophenoxy)-2-pyridinamine is unique due to its specific structural features. Similar compounds include:
5-(3-Fluorophenoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
5-(3-Fluorophenoxy)pent-2-enal: Contains an aldehyde group instead of an amine.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
5-(3-fluorophenoxy)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-1-3-9(6-8)15-10-4-5-11(13)14-7-10/h1-7H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWXVQJFYVURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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